N-Methylbenzenecarbothioamide

Pneumotoxicity Acute toxicity Structure-toxicity relationship

Studying non-cardiogenic pulmonary edema mechanisms demands a selective pneumotoxin distinct from hepatotoxic thiobenzamides. N-Methylbenzenecarbothioamide (NMTB, CAS 5310-14-5) fulfills this need. • Induces pulmonary edema & hydrothorax in rodents (rat LD50 0.315 mmol/kg) without hepatotoxicity. • FMO-preferred S-oxidation substrate in lung microsomes; discriminates FMO vs. P450 activity. • Crystal structure (CCDC 663744) with N-H···S hydrogen-bonded chains supports coordination chemistry.

Molecular Formula C8H9NS
Molecular Weight 151.23 g/mol
CAS No. 5310-14-5
Cat. No. B177185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbenzenecarbothioamide
CAS5310-14-5
SynonymsN-methylthiobenzamide
Molecular FormulaC8H9NS
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCNC(=S)C1=CC=CC=C1
InChIInChI=1S/C8H9NS/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
InChIKeyVXQROEXTWNTASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMTB Structural and Physicochemical Baseline


N-Methylbenzenecarbothioamide (CAS 5310-14-5; synonym: N-methylthiobenzamide, NMTB) is an N-mono-substituted thiobenzamide derivative with molecular formula C₈H₉NS and molecular weight 151.23 g/mol . In its crystalline state, the compound forms linear chains along the c-axis via weak intermolecular N–H···S hydrogen bonds with an N···S distance of 3.338(2) Å [1]. It is synthesized via reaction of N-methylbenzamide with phosphorus pentasulfide in toluene, yielding yellow crystals with a melting point of 350–351 K and a reported experimental yield of 77.7% [1]. Predicted physicochemical parameters include LogP = 1.63 (ACD/Labs), boiling point = 225.1±23.0 °C at 760 mmHg, and density = 1.1±0.1 g/cm³ . The compound bears a single N-methyl substitution on the thiobenzamide core, a structural feature that fundamentally alters its toxicological profile and metabolic fate relative to unsubstituted and para-substituted congeners [2].

Why NMTB Cannot Be Substituted


Thiobenzamide derivatives exhibit divergent and mutually exclusive toxicological profiles that depend critically on substitution position. Unsubstituted thiobenzamide (TB) and para-substituted derivatives (e.g., p-methoxythiobenzamide, p-methylthiobenzamide) are primarily hepatotoxins and nephrotoxins, producing dose-dependent hepatic injury and renal impairment in rodent models [1][2]. In stark contrast, N-mono-substituted thiobenzamides—including N-methylthiobenzamide (NMTB, CAS 5310-14-5)—are potent and selective pulmonary toxins, producing alveolar and perivascular pulmonary edema with massive pleural effusions (hydrothorax), a phenotype not observed with the parent thiobenzamide or para-substituted analogs [3]. This organ-specific toxicity switch is not incremental; it is a qualitative divergence in toxicological mechanism. Consequently, substituting NMTB with thiobenzamide or p-substituted derivatives in mechanistic toxicology, metabolism, or safety assessment studies will yield fundamentally different experimental outcomes and invalid conclusions.

NMTB Differentiation Evidence


Acute Pulmonary Toxicity: NMTB vs. DMTB

In a direct comparative toxicological study in rats, N-methylthiobenzamide (NMTB) produced acute pulmonary injury, whereas N,N-dimethylthiobenzamide (DMTB) also caused lung injury but only at substantially higher doses. The study explicitly states that DMTB causes lung injury 'only at much higher doses than with the N-mono-substituted TBs,' establishing a clear structure-toxicity gradient based on N-substitution pattern [1].

Pneumotoxicity Acute toxicity Structure-toxicity relationship

Cross-Study LD50 Validation

The rat LD50 of N-methylthiobenzamide (NMTB) has been independently confirmed across multiple toxicology studies. Cashman et al. (1982) reported an LD50 of 0.315 mmol/kg (95% CI: 0.228–0.436) in rats [1]. Subsequent studies by Gibbs et al. (1988) used this same LD50 value as their experimental benchmark and confirmed that reserpine pretreatment did not shift the 14-day LD50 of NMTB, validating the stability and reproducibility of this toxicity parameter [2].

LD50 Rodent toxicity Pulmonary edema

Lung vs. Liver S-Oxidation Pathway

In rat lung microsomes, the flavin-containing monooxygenase (MFMO/FMO) plays a significantly greater role than cytochrome P-450 in the S-oxidation of N-methylthiobenzamide (NMTB) to its S-oxide metabolite (NMTBSO). In contrast, in liver microsomes, the contributions of MFMO and cytochrome P-450 pathways are more nearly equal [1]. This tissue-specific metabolic partitioning provides a distinct experimental handle for probing FMO-dependent toxicity mechanisms.

Metabolism FMO Cytochrome P450 S-oxidation

Hydroxyl Radical Scavenging vs. ADPRT Inhibition

In a comparative study of sulfur-containing benzamide analogs, thiobenzamide (TB) was found to be inactive as an ADPRT (poly(ADP-ribose)transferase) inhibitor in cultured CHO cells, in contrast to benzamide which showed enzyme-inhibiting activity. However, TB uniquely displayed inhibition of the DNA-damaging effect of hydrogen peroxide, suggesting a hydroxyl radical scavenging effect that was not observed with the parent benzamide or with benzene sulfonamide (BSA) [1].

ADPRT inhibition PARP Radical scavenging Benzamide analogs

Crystal Packing via N–H···S Hydrogen Bonds

X-ray crystallographic analysis reveals that N-methylthiobenzamide (NMTB) forms linear chains along the c-axis via weak intermolecular N–H···S hydrogen bonds with an N···S distance of 3.338(2) Å [1]. This intermolecular hydrogen-bonding network is a direct consequence of the N-mono-substitution pattern, which preserves a hydrogen bond donor (–NH–) capable of participating in chain formation. In contrast, N,N-disubstituted thiobenzamides lack this N–H donor and consequently cannot form analogous hydrogen-bonded supramolecular assemblies [2].

Crystallography Hydrogen bonding Supramolecular architecture

NMTB Research Applications


Pulmonary Edema and Acute Lung Injury Model

NMTB (CAS 5310-14-5) produces robust, reproducible pulmonary edema and hydrothorax in rats and mice at well-defined doses (rat LD50 = 0.315 mmol/kg) [1]. Its pneumotoxic effect is selective to N-mono-substituted thiobenzamides; the parent thiobenzamide is hepatotoxic but not pneumotoxic, and N,N-dimethylthiobenzamide requires much higher doses to produce comparable lung injury [1]. For researchers investigating the pathophysiology of non-cardiogenic pulmonary edema, acute lung injury, or pleural effusion mechanisms, NMTB provides a chemically defined, dose-responsive tool with an established metabolic activation pathway via FMO-mediated S-oxidation [2].

Tissue-Specific FMO Activity Probe

NMTB undergoes S-oxidation to NMTB S-oxide via both FMO and cytochrome P-450 pathways. Critically, in lung microsomes, FMO plays a significantly greater role than P-450, whereas in liver microsomes the two pathways contribute more equally [2]. This differential tissue partitioning makes NMTB a valuable probe substrate for studies aimed at distinguishing FMO-dependent vs. P450-dependent oxidative metabolism in pulmonary vs. hepatic tissues, or for validating FMO-specific inhibitors in ex vivo microsomal assays.

Organ-Selective Toxicity SAR Studies

The thiobenzamide scaffold exhibits a clear and well-documented 'substitution switch' in organ toxicity: N-substitution directs toxicity to the lung (NMTB) [1]; para-substitution with electron-donating groups (e.g., p-methoxy, p-methyl) enhances hepatotoxicity and nephrotoxicity [3]; para-substitution with electron-withdrawing groups (e.g., p-chloro) reduces hepatotoxicity [3]; and the unsubstituted parent thiobenzamide is primarily hepatotoxic [3]. NMTB is the prototypical N-mono-substituted derivative in this series, making it an essential comparator for any structure-activity relationship (SAR) study investigating how N-alkylation redirects the toxicological target organ from liver to lung.

Crystallographic Reference for Thioamides

The crystal structure of NMTB has been fully solved and deposited (CCDC 663744), revealing a linear N–H···S hydrogen-bonded chain motif along the c-axis with N···S distance of 3.338(2) Å [4]. This structure serves as a validated reference for researchers employing NMTB as a ligand in coordination chemistry, as a model compound in supramolecular assembly studies, or for comparative crystallographic analysis of thioamide derivatives with varying N-substitution patterns.

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